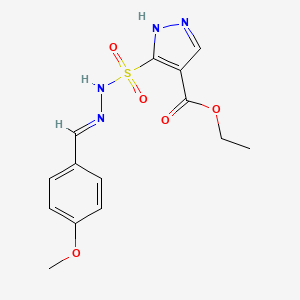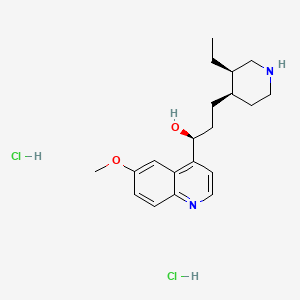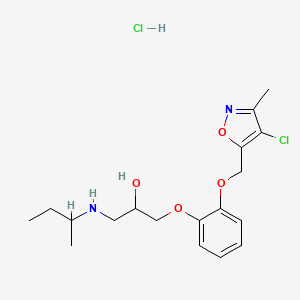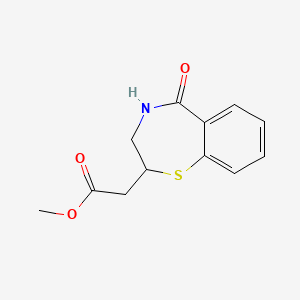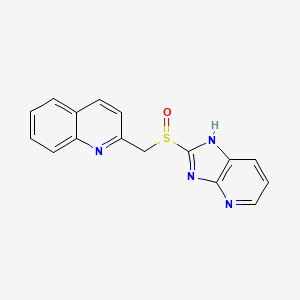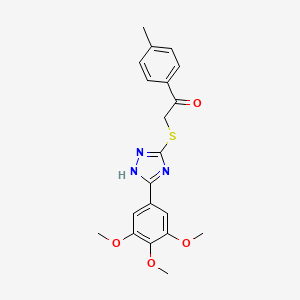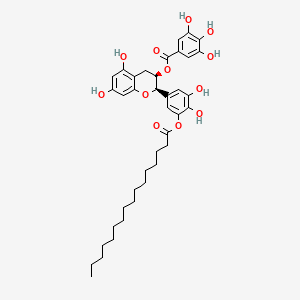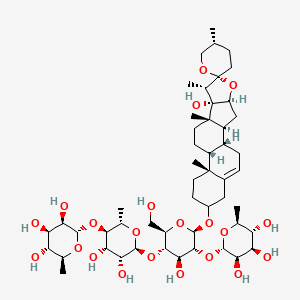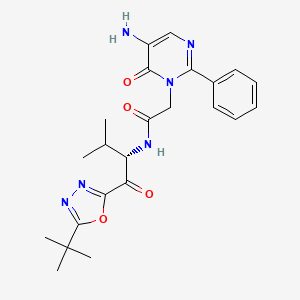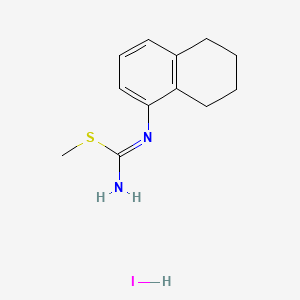
Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pseudourea core with a substituted naphthyl group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide typically involves the reaction of a naphthyl derivative with a pseudourea precursor under specific conditions. Common reagents might include methylating agents and thiolating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as crystallization or chromatography might be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride could be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea structures but different substituents.
Naphthyl derivatives: Compounds featuring the naphthyl group but with different functional groups attached.
Uniqueness
Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide is unique due to its specific combination of a pseudourea core and a substituted naphthyl group. This structural uniqueness might confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
102612-84-0 |
|---|---|
Molecular Formula |
C12H17IN2S |
Molecular Weight |
348.25 g/mol |
IUPAC Name |
methyl N'-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C12H16N2S.HI/c1-15-12(13)14-11-8-4-6-9-5-2-3-7-10(9)11;/h4,6,8H,2-3,5,7H2,1H3,(H2,13,14);1H |
InChI Key |
LLRQCFYMDCTCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=NC1=CC=CC2=C1CCCC2)N.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


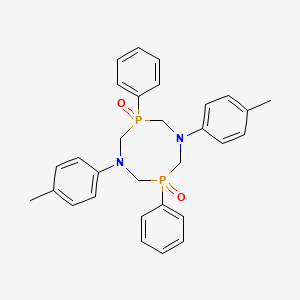
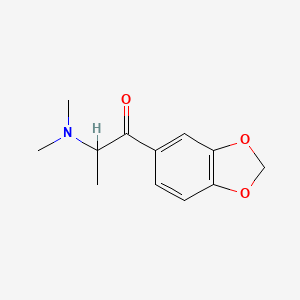
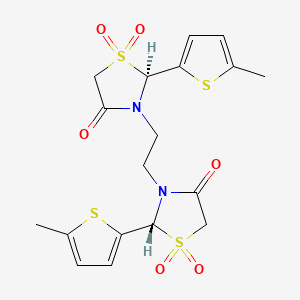
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)

